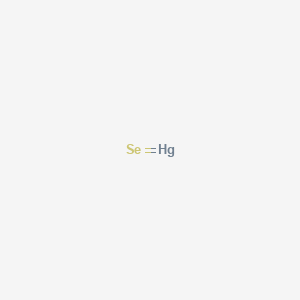

Mercury selenide

Übersicht

Beschreibung

Mercury selenide is a chemical compound of mercury and selenium. It is a grey-black crystalline solid semi-metal with a sphalerite structure . The lattice constant is 0.608 nm . HgSe occurs naturally as the mineral Tiemannite .

Synthesis Analysis

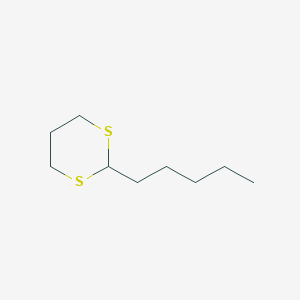

Mercury selenide nanostructures have been synthesized via a facile sonochemical reaction at room temperature . Hg(Salophen) is used as a new precursor for this synthesis . The effect of different parameters such as temperature, surfactant, reaction time, and power of irradiation were also investigated . The mercury selenide (HgSe) films were obtained on glass substrates via the chemical deposition method .Molecular Structure Analysis

Mercury selenide is a grey-black crystalline solid semi-metal with a sphalerite structure . The lattice constant is 0.608 nm .Chemical Reactions Analysis

Mercury selenide nanostructures have been synthesized by several routes including single source precursors, reaction of metal cations with hydrogen chalcogenides in aqueous solution, molecular precursor method, chemical bath deposition, direct conversion route using mercury oxide and selenium powder, etc .Physical And Chemical Properties Analysis

Mercury selenide has a molar mass of 279.55 g/mol . It appears as a grey-black solid and is odorless . It has a density of 8.266 g/cm^3 . Its melting point is 1,000 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Application 1: Environmental Science and Agriculture

Specific Scientific Field

This application falls under the field of Environmental Science and Agriculture.

Summary of the Application

Mercury Selenide (HgSe) minerals, due to their extremely low solubility, have been considered as environmental sinks of mercury that pose minimal risks to ecological systems . Selenium amendments have been widely applied in agricultural soils to mitigate mercury contamination and produce Se-rich crops .

Methods of Application or Experimental Procedures

The co-precipitation of ubiquitous natural organic matter (NOM), divalent mercury, and selenium leads to the formation of nanoscale tiemannite (HgSe) particles . These particles are rapidly converted into a bioaccumulative neurotoxin, methylmercury, upon exposure to methylating bacteria .

Results or Outcomes

The methylation potential of these tiemannite nanoparticles decreases during aging, yet remains significantly greater than that of bulk-HgSe formed in the absence of NOM . Nano-tiemannite formed with fulvic acid is smaller in size and more available for methylation, compared with nano-tiemannite formed with humic acid .

Application 2: Industrial Applications

Specific Scientific Field

This application falls under the field of Industrial Applications.

Summary of the Application

Mercury Selenide (HgSe) is used in filters in some steel plants to remove mercury from exhaust gases .

Methods of Application or Experimental Procedures

The solid product formed is HgSe . HgSe can be used as an ohmic contact to wide-gap II-VI semiconductors such as zinc selenide or zinc oxide .

Results or Outcomes

The application of HgSe in this context helps in reducing the mercury content in the exhaust gases of steel plants .

Safety And Hazards

Eigenschaften

IUPAC Name |

selanylidenemercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMLDSWXEQOSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgSe | |

| Record name | mercury(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066630 | |

| Record name | Mercury selenide (HgSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Mercury(II) selenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercury selenide | |

CAS RN |

20601-83-6 | |

| Record name | Mercury selenide (HgSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury-selenium complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury selenide (HgSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury selenide (HgSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)